molecular formula C20H19NO4 B12112583 8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one CAS No. 503468-69-7

8-(4-Methoxyphenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one

Cat. No.: B12112583
CAS No.: 503468-69-7
M. Wt: 337.4 g/mol
InChI Key: UASNBNABAMKUHS-UHFFFAOYSA-N
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Description

8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxyphenyl group and a morpholine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with morpholine under reflux conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of fluorescent probes and other analytical tools

Mechanism of Action

The mechanism of action of 8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxyphenyl)-2-morpholin-4-ylchromen-4-one is unique due to its specific structural features, such as the combination of a chromen-4-one core with a methoxyphenyl group and a morpholine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds .

Properties

CAS No.

503468-69-7

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

8-(4-methoxyphenyl)-2-morpholin-4-ylchromen-4-one

InChI

InChI=1S/C20H19NO4/c1-23-15-7-5-14(6-8-15)16-3-2-4-17-18(22)13-19(25-20(16)17)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3

InChI Key

UASNBNABAMKUHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CC3=C2OC(=CC3=O)N4CCOCC4

Origin of Product

United States

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